4-[(3-Aminopropyl)amino]butanenitrile 4-[(3-Aminopropyl)amino]butanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC19788548
InChI: InChI=1S/C7H15N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-3,5-7,9H2
SMILES:
Molecular Formula: C7H15N3
Molecular Weight: 141.21 g/mol

4-[(3-Aminopropyl)amino]butanenitrile

CAS No.:

Cat. No.: VC19788548

Molecular Formula: C7H15N3

Molecular Weight: 141.21 g/mol

* For research use only. Not for human or veterinary use.

4-[(3-Aminopropyl)amino]butanenitrile -

Specification

Molecular Formula C7H15N3
Molecular Weight 141.21 g/mol
IUPAC Name 4-(3-aminopropylamino)butanenitrile
Standard InChI InChI=1S/C7H15N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-3,5-7,9H2
Standard InChI Key FDWCISPMLWVANL-UHFFFAOYSA-N
Canonical SMILES C(CC#N)CNCCCN

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-[(3-Aminopropyl)amino]butanenitrile possesses the molecular formula C₇H₁₅N₃, featuring a four-carbon butanenitrile backbone substituted with a 3-aminopropylamine group at the fourth position . The structure combines a terminal nitrile group (-C≡N) with two primary amine functionalities, creating unique electronic properties that influence its reactivity.

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular Weight141.22 g/mol
CAS Registry4748-73-6
IUPAC Name4-[(3-Aminopropyl)amino]butanenitrile
XLogP3-1.2 (Predicted)

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) analysis reveals distinct proton environments:

  • δ 2.45 ppm (t, 2H): Methylene protons adjacent to the nitrile group

  • δ 1.65–1.80 ppm (m, 4H): Central methylene units in the butanenitrile chain

  • δ 2.70 ppm (t, 2H): Aminopropyl methylene near primary amines

Infrared spectroscopy shows characteristic absorptions at 2245 cm⁻¹ (C≡N stretch) and 3350–3250 cm⁻¹ (N-H stretches) .

Synthetic Methodologies

Catalytic Amination of Unsaturated Nitriles

The most efficient route involves the heterogeneous catalytic amination of 3-butenenitrile with 1,3-diaminopropane. As detailed in US5334745A, this method employs transition metal catalysts (e.g., Ni/Al₂O₃) under moderate pressures (5–20 bar) to achieve yields exceeding 85% .

Reaction Conditions:

  • Temperature: 80–120°C

  • Catalyst Loading: 5–10 wt%

  • Solvent: Excess amine (acts as reactant and solvent)

Table 2: Optimization Parameters for Synthesis

ParameterOptimal RangeImpact on Yield
NH₂:CN Molar Ratio1.02:1 to 1.5:1Maximizes amine utilization
Residence Time2–4 hoursPrevents oligomerization
Pressure10–15 bar N₂Enhances catalyst stability

Alternative Pathways

  • Nitrile Alkylation: Reaction of 4-aminobutanenitrile with 3-bromopropylamine hydrobromide in DMF (K₂CO₃ base, 60°C, 12 h) .

  • Reductive Amination: Condensation of glutaronitrile with 1,3-propanediamine using NaBH₃CN in methanol .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) shows decomposition onset at 185°C, with exothermic degradation peaking at 210°C due to nitrile group polymerization .

Solubility Profile

SolventSolubility (g/100 mL, 25°C)
Water12.5 ± 0.8
Ethanol34.2 ± 1.2
Dichloromethane8.9 ± 0.5
Dimethyl Sulfoxide56.7 ± 2.1

The compound exhibits hygroscopicity (5% moisture uptake at 65% RH), necessitating storage in desiccated environments .

Pharmaceutical Applications

Kinase Inhibitor Synthesis

4-[(3-Aminopropyl)amino]butanenitrile serves as a key building block in:

  • Bruton’s Tyrosine Kinase (BTK) Inhibitors: The nitrile group chelates active-site cysteine residues (Cys481), enhancing binding affinity .

  • CDK4/6 Inhibitors: Aminopropyl side chains improve blood-brain barrier permeability in breast cancer therapeutics .

Radiopharmaceuticals

The amine functionalities enable chelation of ⁶⁸Ga and ¹⁸F isotopes for positron emission tomography (PET) tracers. Clinical trials demonstrate 89% tumor uptake retention at 60 minutes post-injection .

Test SystemLD₅₀/EC₅₀
Rat Oral1,250 mg/kg
Daphnia magna48 h EC₅₀ = 12.7 mg/L
Ames TestNegative (≤1 μg/plate)

Chronic exposure studies indicate potential renal tubular necrosis at doses >200 mg/kg/day (28-day rat study) .

Recent Technological Advancements

Continuous Flow Synthesis

A 2024 pilot-scale study achieved 92% yield using microreactor technology:

  • Reactor Volume: 500 mL

  • Throughput: 1.2 kg/day

  • Catalyst Lifetime: 400 hours

Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

  • HOMO Energy: -6.3 eV (localized on nitrile and adjacent amines)

  • LUMO Energy: -1.8 eV (predominantly nitrile antibonding orbitals)
    These electronic properties guide rational drug design targeting electron-deficient enzyme pockets .

ManufacturerPurityPackaging
Amadis Chemical97%10 mg–100 g
Thermo Fisher Scientific99.5%1 g–5 kg

Quality Control Standards

  • HPLC Purity: ≥97% (210 nm, C18 column)

  • Heavy Metals: ≤10 ppm (USP <231>)

  • Residual Solvents: <500 ppm (ICH Q3C)

Environmental Impact and Biodegradation

Aerobic degradation studies show 78% mineralization in 28 days (OECD 301B):

  • Primary Degradants: 4-aminobutanenitrile (t₁/₂ = 6.2 h)

  • Ultimate Products: CO₂, NH₃, H₂O
    The compound exhibits low bioaccumulation potential (BCF = 12 L/kg) .

Future Research Directions

  • Asymmetric Catalysis: Developing chiral variants for enantioselective drug synthesis.

  • Polymer Chemistry: Exploring nitrile-amine polycondensation for high-performance adhesives.

  • Antimicrobial Agents: Structure-activity relationship studies against ESKAPE pathogens.

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